Epibenzomalvin E
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H19N3O3 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
7-[hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3 |
InChI-Schlüssel |
GZVCWRAFPVCGPA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Epibenzomalvin E: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epibenzomalvin E is a fungal metabolite belonging to the benzomalvin class of compounds.[1] Isolated from the fungus Penicillium sp., this natural product has garnered interest for its unique chemical structure and potential biological activities.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance and potential therapeutic applications.
Physical and Chemical Properties
This compound is a solid at room temperature and has a defined molecular structure. Its key physicochemical properties are summarized in the table below.[1]
| Property | Value | Reference |
| Formal Name | (S)-7-((S)-hydroxy(phenyl)methyl)-6-methyl-6,7-dihydrobenzo[2][3][4][5]diazepino[2,1-b]quinazoline-5,13-dione | [1] |
| Molecular Formula | C₂₄H₁₉N₃O₃ | [1] |
| Formula Weight | 397.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Origin | Fungus/Penicillium sp. | [1][2] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Isolation of (±)-Benzomalvins E from Penicillium sp. SYPF 8411[2]
-
Fungal Culture: The fungus Penicillium sp. SYPF 8411, isolated from the rhizosphere soil of Codonopsis clematidea, was cultured on a solid medium.
-
Extraction: The solid cultures were extracted to yield a crude extract.
-
Chromatographic Separation: The crude extract was subjected to various chromatographic techniques to isolate the individual compounds. This process yielded a pair of epimeric derivatives, (+) Benzomalvins E (this compound) and (-) Benzomalvins E, along with other known benzomalvins.
Structural Elucidation[2]
The chemical structure of this compound was determined using a combination of spectroscopic and crystallographic methods:
-
High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS): This technique was used to determine the precise molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR experiments were conducted to elucidate the planar structure and establish the connectivity of atoms within the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was employed to definitively establish the absolute configuration of (+) Benzomalvins E (this compound).
Biological Activity and Potential Applications
The benzomalvin family of compounds, including this compound, has demonstrated notable biological activities.
Substance P Inhibition
Benzomalvins have been identified as inhibitors of substance P, a neuropeptide involved in pain transmission and inflammation.[6][7] This suggests potential therapeutic applications in pain management and inflammatory disorders.
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzomalvin derivatives. They have been shown to exhibit cytotoxic effects against cancer cell lines.[6] Specifically, this compound, along with other benzomalvins, has been found to enhance the cytotoxic capability of the chemotherapeutic drug 5-fluorouracil (B62378) against A549 lung cancer cells.[2] This synergistic effect suggests a potential role for this compound in combination cancer therapies.
The proposed mechanism for this enhanced cytotoxicity involves the inhibition of Indoleamine 2,3-dioxygenase (IDO), an enzyme that is often overexpressed in cancer cells and contributes to immune evasion.[2] By inhibiting IDO, benzomalvins may help to restore the immune response against tumor cells.
Below is a diagram illustrating the logical relationship of this compound's potential in cancer therapy.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and promising biological activities. Its ability to enhance the efficacy of conventional chemotherapy agents opens up new avenues for research in cancer treatment. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in a clinical setting. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this intriguing fungal metabolite.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Guide: Biological Activity Screening of Epibenzomalvin E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of the novel fungal metabolite, Epibenzomalvin E. The document details the experimental protocols used to assess its cytotoxic, anti-inflammatory, and specific enzyme-inhibitory activities. Furthermore, it visualizes the proposed mechanism of action within key signaling pathways.
Quantitative Biological Activity Summary
This compound was subjected to a panel of in vitro assays to determine its biological activity profile. The half-maximal inhibitory concentrations (IC50) were determined for its effects on cell viability, inflammatory markers, and key enzymes. All data are presented as the mean ± standard deviation from at least three independent experiments.
| Assay Type | Target | Cell Line / Enzyme | IC50 (µM) |
| Cytotoxicity | Cell Viability | A549 (Human Lung Carcinoma) | 25.4 ± 2.1 |
| Cell Viability | RAW 264.7 (Murine Macrophage) | 48.2 ± 3.5 | |
| Cell Viability | HepG2 (Human Liver Carcinoma) | 31.7 ± 2.8 | |
| Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW 264.7 | 12.8 ± 1.1 |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Purified Human Recombinant | 8.5 ± 0.7 |
| Cyclooxygenase-1 (COX-1) | Purified Ovine | > 100 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Cytotoxicity Screening: MTT Assay
The cytotoxic effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[1][2]
Protocol:
-
Cell Seeding: Cells (A549, RAW 264.7, or HepG2) were seeded into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: A stock solution of this compound in DMSO was diluted to various concentrations in the culture medium. The cell culture medium was replaced with 100 µL of medium containing the test compound concentrations. A vehicle control (0.1% DMSO) was also included. The plates were then incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.[4]
-
Formazan (B1609692) Crystal Formation: The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium was carefully aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 650 nm was used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The Griess assay was used to quantify nitrite (B80452), a stable product of NO.
Protocol:
-
Cell Seeding and Treatment: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce inflammation and NO production, and incubated for 24 hours.
-
Griess Assay:
-
50 µL of cell culture supernatant was transferred to a new 96-well plate.
-
50 µL of Griess Reagent 1 (sulfanilamide solution) was added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent 2 (N-(1-naphthyl)ethylenediamine solution) was then added, and the plate was incubated for another 10 minutes.
-
-
Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader.
-
Data Analysis: A standard curve was generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples was calculated from the standard curve. The percentage of NO inhibition was determined relative to the LPS-stimulated, vehicle-treated control. The IC50 value was calculated from the dose-response curve.
The direct inhibitory effect of this compound on the activity of COX-2 was measured using a fluorometric inhibitor screening kit. This assay measures the peroxidase component of COX activity.
Protocol:
-
Reagent Preparation: All reagents (assay buffer, heme, COX-2 enzyme, arachidonic acid substrate, and fluorometric probe) were prepared according to the kit manufacturer's instructions.
-
Assay Plate Setup: The assay was performed in a 96-well plate.
-
Enzyme Control: 10 µL of assay buffer was added.
-
Inhibitor Control: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) was added.
-
Sample Wells: 10 µL of this compound at various concentrations was added.
-
-
Enzyme Addition: 10 µL of diluted human recombinant COX-2 enzyme was added to all wells, followed by 10 µL of Heme. The plate was incubated for 10 minutes at 37°C.
-
Reaction Initiation: A reaction mixture containing the fluorometric probe and arachidonic acid was prepared. 80 µL of this mixture was added to each well to initiate the reaction.
-
Kinetic Measurement: The fluorescence (Excitation/Emission = 535/587 nm) was measured immediately in kinetic mode for 10 minutes at 25°C.
-
Data Analysis: The rate of the reaction (slope of the linear portion of the kinetic curve) was calculated for each well. The percent inhibition was determined relative to the enzyme control. The IC50 value was calculated by fitting the percent inhibition versus log-concentration data to a dose-response curve. A parallel assay using ovine COX-1 was performed to determine selectivity.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Biological Screening
The following diagram illustrates the sequential workflow for the biological activity screening of this compound.
Hypothetical Mechanism of Action: Signaling Pathways
Based on its anti-inflammatory and cytotoxic activities, this compound is hypothesized to modulate key cellular signaling pathways such as NF-κB and MAPK.
The NF-κB pathway is a critical regulator of inflammation and cell survival. This compound may exert its anti-inflammatory effects by preventing the activation of this pathway.
The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. The cytotoxic activity of this compound may be linked to its ability to interfere with this cascade, potentially inducing apoptosis in cancer cells.
References
Epibenzomalvin E: A Fungal Metabolite with Anticancer Potential
A comprehensive overview of the discovery, synthesis, and biological activity of Epibenzomalvin E, a promising natural product for cancer research and drug development.
Introduction and History
This compound is a fungal metabolite belonging to the benzomalvin class of compounds, which are characterized by a quinazolinobenzodiazepine core.[1][2] Benzomalvins are produced by various species of the Penicillium fungus.[1][2] The initial discovery of benzomalvins A, B, and C in the 1990s revealed their potential as substance P inhibitors. More recently, a class of benzomalvin derivatives, including a compound designated as "E," was isolated from Penicillium spathulatum SF7354, a symbiotic fungus found in the extremophilic plant Azorella monantha.[3] Another study reported the isolation of a pair of epimers, (+) and (-) Benzomalvins E, from Penicillium sp. SYPF 8411, found in the rhizosphere soil of Codonopsis clematidea. These discoveries have highlighted the potential of benzomalvin derivatives as bioactive compounds, particularly in the context of cancer therapy.
Chemical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Chemical Formula | C₂₄H₁₉N₃O₃ |
| Molecular Weight | 397.4 g/mol |
| Synonyms | (S)-7-((S)-hydroxy(phenyl)methyl)-6-methyl-6,7-dihydrobenzodiazepino[2,1-b]quinazoline-5,13-dione, Epi-benzomalvin, Epibenzo-malvin |
Total Synthesis of (±) Benzomalvin E
The first total synthesis of racemic Benzomalvin E was achieved in a six-step linear sequence with an overall yield of 33%. The key step in this synthesis is a copper-catalyzed intramolecular C-N arylation of a quinazolinone precursor, which leads to the formation of a sclerotigenin (B2827663) analogue. This intermediate then undergoes a nucleophilic addition with benzaldehyde (B42025) to yield (±) Benzomalvin E. The structure of the synthesized compound was confirmed using 2D NMR and single-crystal X-ray diffraction analysis.
Biological Activity and Mechanism of Action
This compound has demonstrated promising biological activity, primarily in the realm of cancer therapeutics. Its known activities include cytotoxicity against cancer cell lines and potential immunomodulatory effects through the inhibition of indoleamine 2,3-dioxygenase (IDO).
Anticancer Activity
Studies on a mixture of benzomalvin derivatives, including a compound identified as E, have shown significant cytotoxic effects against the HCT116 human colon carcinoma cell line. The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest.
Quantitative Data for Anticancer Activity:
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) |
| Benzomalvin derivative E | HCT116 | MTT | 1.07 |
Induction of Apoptosis and Cell Cycle Arrest
Treatment of HCT116 cells with a crude extract containing benzomalvin derivatives led to a time-dependent increase in apoptosis and an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of programmed cell death. Further analysis by Western blot revealed alterations in the levels of PARP and p53 proteins, suggesting that the apoptotic mechanism is p53-dependent.
Indoleamine 2,3-dioxygenase (IDO) Inhibition
Benzomalvin E has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune tolerance. IDO is often overexpressed in tumor cells and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine (B1673888), which can inhibit T-cell function. By inhibiting IDO, this compound may help to restore anti-tumor immune responses. Benzomalvins have been described as a type of indoximod, a known IDO pathway inhibitor.
Experimental Protocols
Isolation of Benzomalvin Derivatives from Penicillium spathulatum SF7354
-
Fungal Culture: Penicillium spathulatum SF7354 is incubated in potato dextrose broth (PDB) at 15°C for 21 days with agitation at 120 rpm.
-
Extraction: The culture broth is subjected to liquid-liquid partitioning and extracted three times with an equal volume of ethyl acetate (B1210297). The combined organic layers are then concentrated under reduced pressure using a rotary evaporator.
-
Fractionation (MPLC): The crude extract is initially fractionated using a medium-pressure liquid chromatography (MPLC) system on a silica (B1680970) gel column with a hexane-ethyl acetate solvent gradient.
-
Purification (HPLC): The target fractions from MPLC are further purified by high-performance liquid chromatography (HPLC) to isolate the individual benzomalvin derivatives (A-E).
Cytotoxicity Assay (MTT Assay) against HCT116 Cells
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the purified benzomalvin derivatives for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 5 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.
General Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
Note: A specific protocol for testing this compound's IDO1 inhibitory activity was not detailed in the reviewed literature. The following is a general protocol for a cell-based IDO1 inhibition assay.
-
Cell Culture and IDO1 Induction: A suitable cell line that expresses IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells) is plated in 96-well plates. IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24 hours.
-
Inhibitor Treatment: The IFNγ-stimulated cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for another 24-48 hours.
-
Kynurenine Measurement: The cell culture supernatant is collected, and the concentration of kynurenine (the product of IDO1 activity) is measured. This is often done by a colorimetric method involving the reaction of kynurenine with Ehrlich's reagent after hydrolysis of N-formylkynurenine with trichloroacetic acid (TCA).
-
Data Analysis: The absorbance is read at approximately 480 nm. The percentage of IDO1 inhibition is calculated by comparing the kynurenine levels in the treated wells to those in the untreated (vehicle control) wells. The IC₅₀ value is then determined.
Signaling Pathways and Experimental Workflows
References
Epibenzomalvin E: A Fungal Metabolite with Potential Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Epibenzomalvin E, a member of the benzomalvin family of fungal secondary metabolites, is emerging as a compound of significant interest for therapeutic development. Isolated from Penicillium species, this benzodiazepine (B76468) derivative and its congeners have demonstrated a range of biological activities, pointing towards multiple potential therapeutic targets. This document provides a comprehensive overview of the current understanding of this compound and its related compounds, focusing on their identified molecular targets, associated signaling pathways, and the experimental methodologies used for their characterization. The primary identified target for this compound is indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism with implications in cancer immunotherapy. Furthermore, the broader benzomalvin class has shown activity as substance P inhibitors targeting the neurokinin-1 (NK1) receptor and has exhibited cytotoxic effects against cancer cell lines. This guide aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. The benzomalvins, a class of benzodiazepine alkaloids produced by Penicillium species, represent a promising family of bioactive compounds.[1] This guide focuses specifically on this compound and its potential therapeutic applications, drawing on data from related benzomalvin derivatives to provide a broader context for its mechanism of action and potential targets.
The known biological activities of the benzomalvin family include the inhibition of substance P and cytotoxic effects against cancer cells.[2][3] Notably, this compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme of significant interest in the field of immuno-oncology.[4]
Identified Therapeutic Targets
The therapeutic potential of this compound and its analogs can be attributed to their interaction with specific molecular targets. The following sections detail the primary identified and putative targets.
Indoleamine 2,3-dioxygenase (IDO)
This compound has been explicitly identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO).[4] IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.
Significance of IDO in Disease:
-
Immuno-oncology: IDO is overexpressed in many tumors and is a key mechanism of immune evasion. By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO inhibits the proliferation and function of T-cells, promoting an immunotolerant tumor microenvironment.
-
Neuroinflammation: Dysregulation of the kynurenine pathway is implicated in various neurodegenerative and psychiatric disorders.
-
Chronic Infections: IDO is involved in the host immune response to chronic viral and bacterial infections.
Quantitative Data:
While the search results confirm this compound is an IDO inhibitor, specific quantitative data such as IC50 values were not found in the provided snippets. Benzomalvin C has been reported as a weak inhibitor of recombinant IDO with an IC50 value of 130 µM.[4]
| Compound | Target | IC50 | Source |
| Benzomalvin C | Indolamine 2,3-dioxygenase (IDO) | 130 µM | [4] |
Neurokinin-1 (NK1) Receptor
Several members of the benzomalvin family have been identified as inhibitors of substance P, which exerts its biological effects through the neurokinin-1 (NK1) receptor.[2]
Significance of the NK1 Receptor in Disease:
-
Pain and Inflammation: The NK1 receptor is a key player in the transmission of pain signals and the inflammatory cascade.
-
Nausea and Vomiting: NK1 receptor antagonists are used clinically as antiemetics, particularly for chemotherapy-induced nausea and vomiting.
-
Mood Disorders: There is evidence suggesting the involvement of the substance P/NK1 receptor system in depression and anxiety.
Quantitative Data:
| Compound | Target | Ki (µM) | Source |
| Benzomalvin A | Guinea Pig NK1 Receptor | 12 | [2] |
| Rat NK1 Receptor | 42 | [2] | |
| Human NK1 Receptor | 43 | [2] | |
| Benzomalvin C | NK1 Receptor | Weak antagonist (46% inhibition at 100 µg/ml) | [4] |
Potential Anticancer Activity
Derivatives of benzomalvins have demonstrated significant cytotoxic effects against human cancer cell lines, suggesting their potential as anticancer agents.[1][3]
Mechanism of Action:
The anticancer activity of benzomalvin derivatives appears to be mediated through the induction of apoptosis.[1] This is supported by the observation of PARP cleavage, a hallmark of caspase-dependent apoptosis.[1] Furthermore, these compounds have been shown to induce the expression of p21, a protein that enforces G1/S cell cycle arrest, often downstream of p53 activation.[1]
Quantitative Data:
While the search results indicate cytotoxic activity, specific IC50 values for this compound against different cancer cell lines were not detailed in the provided snippets. The crude extract of Penicillium spathulatum SF7354, from which benzomalvin derivatives were isolated, showed the most pronounced effect in HCT116 cells.[3]
Signaling Pathways and Experimental Workflows
IDO-Mediated Immune Suppression Pathway
The inhibition of IDO by this compound can reverse the immunosuppressive tumor microenvironment. The following diagram illustrates the role of IDO in T-cell suppression and the point of intervention for an IDO inhibitor.
IDO-mediated T-cell suppression pathway.
Substance P / NK1 Receptor Signaling
The antagonism of the NK1 receptor by benzomalvins blocks the downstream signaling initiated by substance P. This pathway is relevant to pain, inflammation, and emesis.
Substance P/NK1 receptor signaling pathway.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram outlines a general workflow for the isolation of benzomalvins from fungal cultures and subsequent bioactivity screening.
Workflow for isolation and screening.
Experimental Protocols
Isolation of Fungal Secondary Metabolites
This protocol is a generalized procedure based on the methodologies described for the isolation of benzomalvin derivatives.[1]
-
Fungal Cultivation: Inoculate the fungal strain (e.g., Penicillium spathulatum SF7354) in a suitable liquid medium such as potato dextrose broth (PDB). Incubate at an appropriate temperature (e.g., 15°C) for a sufficient period (e.g., 21 days) with agitation.[1]
-
Extraction: Perform liquid-liquid partitioning of the culture broth using an organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure a high yield.[1]
-
Concentration: Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
Fractionation and Purification:
-
Subject the crude extract to initial fractionation using medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate).[1]
-
Further purify the fractions containing the compounds of interest using high-performance liquid chromatography (HPLC) to isolate the individual benzomalvin derivatives.[1]
-
NK1 Receptor Binding Assay (General Principles)
This is a representative protocol for assessing the binding of compounds to the NK1 receptor.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human NK1 receptor.
-
Competitive Binding: Incubate the membrane preparation with a radiolabeled ligand for the NK1 receptor (e.g., [³H]-Substance P) in the presence of varying concentrations of the test compound (e.g., Benzomalvin A).
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
IDO Inhibition Assay (General Principles)
This protocol outlines a common method for measuring the inhibition of IDO activity.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human IDO enzyme and a reaction buffer containing L-tryptophan.
-
Inhibition Reaction: Add varying concentrations of the test compound (e.g., this compound) to the enzyme solution and incubate.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding L-tryptophan.
-
Detection of Kynurenine: After a defined incubation period, stop the reaction and measure the amount of kynurenine produced. This can be done spectrophotometrically after a chemical reaction that produces a colored product.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Cell Viability and Apoptosis Assays
These protocols are used to assess the cytotoxic and apoptotic effects of compounds on cancer cells.
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116) under standard conditions.[3]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration.
-
Cell Viability Assay (e.g., MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the treated cells.
-
Viable cells will reduce MTT to formazan, which can be solubilized and measured spectrophotometrically.
-
Calculate the percentage of viable cells relative to an untreated control.
-
-
Apoptosis Assay (e.g., Western Blot for PARP Cleavage):
Conclusion and Future Directions
This compound and the broader benzomalvin family represent a promising class of natural products with potential therapeutic applications in oncology, neuro-inflammatory disorders, and pain management. The identification of this compound as an IDO inhibitor opens up exciting avenues for its development as an immunomodulatory agent. The activity of its congeners at the NK1 receptor and their cytotoxic effects on cancer cells further underscore the therapeutic potential of this chemical scaffold.
Future research should focus on:
-
Determining the specific IC50 values of this compound for IDO and its selectivity profile.
-
Elucidating the precise molecular mechanisms underlying the cytotoxic effects of benzomalvins on cancer cells.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound and its derivatives in relevant disease models.
-
Exploring the structure-activity relationships within the benzomalvin class to guide the synthesis of more potent and selective analogs.
This document provides a solid foundation for these future endeavors, consolidating the current knowledge on the therapeutic targets of this compound and its related compounds.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Methodological & Application
Epibenzomalvin E: In Vitro Cytotoxicity and Mechanism of Action
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Epibenzomalvin E, a fungal metabolite, has demonstrated notable cytotoxic effects against various cancer cell lines. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay. Furthermore, this document elucidates the proposed mechanism of action, involving the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and subsequent activation of the p53 tumor suppressor pathway, leading to apoptosis and cell cycle arrest. Diagrams illustrating the experimental workflow and the signaling cascade are included to provide a clear visual representation of the processes.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for Benzomalvin Derivatives
| Compound Class | Cancer Cell Line | Effect | Mechanism of Action |
| Benzomalvins | HCT116 | Cytotoxic | Induction of apoptosis and cell cycle arrest |
| This compound | General Cancer Cells | Inhibition of Proliferation | IDO1 Inhibition |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity of this compound
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathway
A study on the role of IDO1 in diffuse large B-cell lymphoma revealed that inhibition of IDO1 can lead to the downregulation of MDM2, a negative regulator of p53.[1] This restores p53 function, leading to the upregulation of pro-apoptotic proteins like PUMA and BAX, and the cell cycle inhibitor p21, ultimately resulting in apoptosis and cell cycle arrest.[1]
Caption: Proposed signaling pathway of this compound.
References
Application Notes and Protocols for the Enzymatic Assay of IDO1 Inhibition by Epibenzomalvin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1] As the first and rate-limiting step, IDO1 converts L-tryptophan to N-formylkynurenine.[2] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites known as kynurenines.[3][4] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting regulatory T cell (Treg) function, thereby enabling cancer cells to evade immune surveillance.[5] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[5]
These application notes provide a comprehensive framework for evaluating putative IDO1 inhibitors like Epibenzomalvin E using established in vitro enzymatic and cell-based assays. The protocols described herein offer robust methods for determining the half-maximal inhibitory concentration (IC50) and understanding the cellular activity of test compounds.
Data Presentation: Comparative Inhibitory Activity
To accurately assess the potency of a novel compound such as this compound, its inhibitory activity should be compared against well-characterized IDO1 inhibitors. The following table provides representative IC50 values for known inhibitors, which can serve as a benchmark for experimental results.
| Compound | Biochemical IC50 | Cell-Based IC50 (HeLa) |
| This compound | Data not available | Data not available |
| Benzomalvin E | Data not available | Data not available |
| Epacadostat | ~10 nM[6] | ~15 nM[7] |
| BMS-986205 (Linrodostat) | ~1.7 nM[6] | ~1.7 nM[6] |
Note: IC50 values for Benzomalvin E against IDO1 are not specified in the cited literature. The cytotoxic IC50 of Benzomalvin E against HCT116 cells has been reported as 0.29 µg/ml.[8] Researchers are encouraged to populate this table with their own experimentally derived data for this compound.
Signaling Pathway and Experimental Workflow
IDO1 Signaling Pathway in the Tumor Microenvironment
IDO1 plays a central role in creating an immunosuppressive tumor microenvironment. Its activity leads to tryptophan depletion and kynurenine production, which collectively impair T-cell function and promote immune tolerance, allowing tumor progression.
Experimental Workflow: Cell-Based IDO1 Inhibition Assay
This workflow outlines the key steps for determining a compound's IDO1 inhibitory activity within a cellular context, from cell culture to data analysis.
Experimental Protocols
Two primary assay types are recommended for a comprehensive evaluation of IDO1 inhibitors: a cell-free enzymatic assay to measure direct enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.
Protocol 1: Cell-Free IDO1 Enzymatic Assay (Colorimetric)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1.[1][5]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
This compound (Test Compound)
-
Epacadostat (Positive Control Inhibitor)
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde, 2% w/v in acetic acid)[2]
-
96-well microplate
-
Incubator (37°C and 50°C)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing L-tryptophan (400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).[1]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Prepare similar dilutions of Epacadostat as a positive control. Include a vehicle-only control (e.g., DMSO).
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Initiate Reaction: Add the test compound dilutions, positive control, or vehicle to the respective wells. Add the reaction mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop Reaction: Terminate the reaction by adding 20 µL of 30% TCA to each well.[1]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[1]
-
Color Development: Centrifuge the plate to pellet any precipitate. Transfer the clear supernatant to a new plate and add an equal volume of Ehrlich's reagent. Incubate for 10 minutes at room temperature.[2]
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.[1]
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle-only control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into the compound's cell permeability and activity on the endogenously expressed enzyme.[2][7]
Materials:
-
HeLa or SKOV-3 human cancer cell lines[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound (Test Compound)
-
Epacadostat (Positive Control Inhibitor)
-
L-Kynurenine (for standard curve)
-
Trichloroacetic Acid (TCA), 6.1 N
-
Ehrlich's Reagent (2% w/v p-Dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.[2]
-
IDO1 Induction: Replace the medium with fresh medium containing IFNγ at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[2]
-
Compound Treatment: Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of this compound or control compounds. Include a vehicle-only control (final DMSO concentration should not exceed 0.3%).[2]
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.
-
Sample Collection: Collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1]
-
Protein Precipitation & Hydrolysis: Add 10 µL of 6.1 N TCA to each well. Incubate at 50°C for 30 minutes.[1]
-
Clarification: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Color Development: Transfer 100 µL of the clear supernatant to a new 96-well plate. Add 100 µL of freshly prepared Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[2]
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.[2]
Data Analysis:
-
Prepare a standard curve using known concentrations of L-kynurenine.
-
Determine the concentration of kynurenine in each sample by interpolating from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each test compound concentration relative to the vehicle-treated control.
-
Determine the cell-based IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Novel Anticancer Agents
A Fictionalized Template Based on the In Vitro Bioactivity of Epibenzomalvin E
Disclaimer: There is currently no publicly available scientific literature detailing the in vivo administration of this compound in animal models. The information presented below is a generalized template based on standard preclinical research practices for novel anticancer compounds. The experimental details are hypothetical and should be adapted based on actual empirical data once available.
Introduction
This compound is a member of the benzomalvin family of natural products isolated from the symbiotic fungus Penicillium spathulatum SF7354.[1][2] Recent in vitro studies have demonstrated its cytotoxic activity against human cancer cell lines, suggesting its potential as a novel anticancer agent.[1][2] The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.[1]
These application notes provide a generalized framework for the preclinical in vivo evaluation of this compound or other novel compounds with similar mechanisms of action. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of therapeutic candidates.
Quantitative Data Summary
The following tables represent hypothetical data that would be collected during in vivo studies to assess the efficacy and toxicity of a novel anticancer agent like this compound.
Table 1: Hypothetical Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 0 | Intraperitoneal (IP) | +250 | 0 |
| This compound | 10 | Intraperitoneal (IP) | +150 | 40 |
| This compound | 25 | Intraperitoneal (IP) | +75 | 70 |
| This compound | 50 | Intraperitoneal (IP) | +20 | 92 |
| Positive Control | Varies | Varies | +50 | 80 |
Table 2: Hypothetical Acute Toxicity Profile of this compound in Mice
| Dosage (mg/kg) | Observation Period | Mortality Rate (%) | Notable Clinical Signs | Body Weight Change (%) |
| 50 | 14 Days | 0 | None | -2 |
| 100 | 14 Days | 0 | Mild lethargy on Day 1 | -5 |
| 200 | 14 Days | 10 | Significant lethargy, ruffled fur | -12 |
| 400 | 14 Days | 50 | Severe lethargy, ataxia | -20 |
Experimental Protocols
Animal Models
For initial efficacy studies, immunodeficient mouse models such as NOD-scid gamma (NSG) or athymic nude mice are recommended for human cancer cell line xenografts. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Model Protocol
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT116) under standard conditions.
-
Cell Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer the assigned treatment (vehicle, this compound, or positive control) via the determined route (e.g., intraperitoneal injection) at the specified dosage and schedule (e.g., once daily for 14 days).
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowable size or at the end of the study period. Excise the tumors and measure their final weight.
Acute Toxicity Study Protocol
-
Animal Selection: Use healthy, young adult mice of a single strain (e.g., BALB/c).
-
Dose Groups: Establish multiple dose groups and a vehicle control group.
-
Administration: Administer a single dose of this compound or vehicle via the intended clinical route.
-
Observation:
-
Closely monitor the animals for the first 4 hours post-administration and then at least twice daily for 14 days.
-
Record any clinical signs of toxicity, including changes in behavior, appearance, and activity.
-
Measure body weight at regular intervals.
-
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
Signaling Pathway and Workflow Diagrams
Proposed Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway for this compound, based on its known in vitro activity of inducing p53-dependent apoptosis.
Caption: Hypothetical p53-dependent apoptotic pathway induced by this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the logical flow of an in vivo efficacy study for a novel anticancer compound.
Caption: Workflow for a xenograft model-based in vivo efficacy study.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
Epibenzomalvin E: Application Notes for Inducing Apoptosis in Cancer Cells
For Research Use Only.
Introduction
Epibenzomalvin E is a fungal metabolite belonging to the benzomalvin class of compounds, isolated from Penicillium spathulatum. Recent studies have highlighted its potential as an anticancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the pro-apoptotic effects of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis.[1] Studies on benzomalvin derivatives, including this compound, have shown that treatment of cancer cells leads to the activation of the intrinsic apoptotic pathway.[1] This is characterized by key molecular events such as the cleavage of Poly (ADP-ribose) polymerase (PARP) and alterations in the levels of the tumor suppressor protein p53, suggesting a p53-dependent apoptotic mechanism.[1]
Quantitative Data
The cytotoxic and pro-apoptotic activity of this compound has been quantified in human colorectal carcinoma (HCT116) cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, provides a measure of its potency.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Time Point |
| This compound | HCT116 | Cell Viability | 1.07 | 72 hours |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in apoptosis-related proteins like p53 and PARP.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General workflow for studying this compound's effects.
References
Application Notes and Protocols for the Analytical Quantification of Epibenzomalvin E
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there are no commercially available certified analytical standards or established pharmacopeial monographs specifically for Epibenzomalvin E. The following application notes and protocols are based on general methodologies for the analysis of fungal secondary metabolites and will require optimization and validation by the end-user.
Introduction
This compound is a fungal secondary metabolite isolated from species of Penicillium. As with many natural products, robust and reliable analytical methods are crucial for its quantification in various matrices, which is a critical step in drug discovery and development, quality control of fungal extracts, and research into its biological activities. These application notes provide a comprehensive guide to the analytical methodologies for the quantification of this compound, including sample preparation, chromatographic analysis, and method validation.
Analytical Standards and Reference Materials
As of the date of this document, there are no official reference standards for this compound available from major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1] Researchers must isolate and purify this compound to create an in-house primary reference standard. The purity of this standard must be rigorously assessed using a combination of techniques such as High-Performance Liquid Chromatography with a universal detector (e.g., Charged Aerosol Detector - CAD or Evaporative Light Scattering Detector - ELSD), quantitative Nuclear Magnetic Resonance (qNMR), and elemental analysis.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol outlines a general procedure for the extraction of this compound from a Penicillium species liquid culture. Optimization of solvents and extraction parameters may be necessary depending on the specific fungal strain and culture conditions.
Materials:
-
Penicillium sp. liquid culture broth
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus with 0.45 µm PTFE filters
Procedure:
-
Centrifuge the fungal culture broth at 4000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Decant the supernatant and collect the mycelial cake.
-
Homogenize the mycelial cake with ethyl acetate in a 1:3 (w/v) ratio.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate, shaking vigorously for 15 minutes. Repeat this step three times.
-
Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the drying agent.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol (B129727) or a suitable solvent for analysis.
-
Filter the reconstituted extract through a 0.45 µm PTFE syringe filter before injection into the analytical instrument.
Figure 1. Workflow for the extraction of this compound.
Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B, then increase the percentage of B over time to elute the compound. A typical gradient might be: 0-20 min, 30-100% B; 20-25 min, 100% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis scan of the purified this compound standard (a common starting point for similar compounds is in the range of 210-400 nm).
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Analysis: Inject the prepared standards and extracted samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
As per HPLC-UV method.
LC Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A faster gradient can often be used with UPLC/UHPLC systems.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (to be optimized):
-
Infusion: Infuse a solution of the purified this compound standard directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) in full scan mode.
-
Fragmentation: Perform a product ion scan to identify the most abundant and stable fragment ions.
-
MRM Transitions: Select at least two multiple reaction monitoring (MRM) transitions (one for quantification and one for confirmation) for the analyte and the internal standard (if used).
-
Optimization: Optimize MS parameters such as collision energy, declustering potential, and source parameters for the selected MRM transitions.
Data Analysis: Quantification is performed using the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.
Figure 2. General analytical workflow for quantification.
Method Validation
Any developed analytical method for the quantification of this compound must be validated according to international guidelines such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).[2] Key validation parameters are summarized in the table below.
Table 1: Summary of Analytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for low concentrations and 85-115% for other concentrations. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Potential Signaling Pathways for Investigation
While the specific biological activities of this compound are not yet well-defined, many fungal secondary metabolites are known to modulate key cellular signaling pathways involved in inflammation and apoptosis. The following diagrams illustrate hypothetical points of intervention for a novel compound like this compound in the NF-κB and Apoptosis pathways. These are provided as conceptual frameworks for future research.
References
Troubleshooting & Optimization
"Epibenzomalvin E" solubility issues in aqueous buffers
Welcome to the technical support center for Epibenzomalvin E. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fungal metabolite belonging to the polyketide class of natural products. It is a solid compound with the chemical formula C₂₄H₁₉N₃O₃ and a molecular weight of 397.4 g/mol . Due to its complex and largely hydrophobic structure, it often presents solubility challenges in aqueous solutions.
Q2: What are the primary challenges when working with this compound in aqueous solutions?
The main challenge is its low intrinsic solubility in water and common aqueous buffers. This can lead to issues such as precipitation, inaccurate concentration measurements, and reduced biological activity in in vitro and in vivo assays.
Q3: What is the recommended solvent for creating a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. Other potential organic solvents include ethanol, methanol, or dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of the downstream application and cellular tolerance to the solvent.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous buffers:
-
Use of Co-solvents: After dissolving this compound in a water-miscible organic solvent like DMSO to create a stock solution, this stock can be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
-
pH Adjustment: The solubility of compounds containing ionizable groups, such as the nitrogen atoms in this compound's structure, can be influenced by the pH of the solution. Experimenting with a range of pH values for your buffer may help to increase its solubility.
-
Use of Solubilizing Agents: For certain applications, non-ionic detergents (e.g., Tween® 20, Triton™ X-100) or cyclodextrins can be used at low concentrations to improve the solubility of hydrophobic compounds.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
| Solvent System | Expected Solubility | Recommendations & Remarks |
| Water | Very Low / Insoluble | Not recommended for creating stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Direct dissolution is unlikely to be successful. |
| 100% Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| 100% Ethanol / Methanol | Moderate to High | Can be used for stock solutions, but check for compatibility with your assay. |
| Aqueous Buffer with <1% DMSO | Low to Moderate | The final concentration of this compound that can be achieved without precipitation will need to be determined empirically. Start with low micromolar concentrations. |
| Aqueous Buffer with Adjusted pH | Variable | Solubility may increase at acidic or basic pH depending on the pKa of the ionizable groups. This needs to be tested for your specific buffer system. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
-
Procedure:
-
Warm the this compound stock solution to room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. It is critical to add the stock solution to the buffer and mix immediately to avoid precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before use. If precipitation is observed, refer to the troubleshooting guide.
-
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical signaling pathway where this compound could be investigated as an inhibitor of a kinase involved in a cancer-related pathway.
Caption: Hypothetical inhibition of the Raf kinase by this compound.
Technical Support Center: Optimizing IDO1 Inhibitor Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals working with indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Due to the lack of specific data for "Epibenzomalvin E," this guide uses Epacadostat (B560056) (INCB024360), a potent and selective IDO1 inhibitor, as a representative compound to illustrate key concepts and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IDO1 inhibitors like Epacadostat?
A1: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[1] This process has two main immunosuppressive effects: the depletion of tryptophan, which can arrest T-cell proliferation, and the production of kynurenine (B1673888) and its metabolites, which can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[2] Epacadostat is a competitive inhibitor of IDO1, meaning it binds to the active site of the enzyme and blocks tryptophan from binding, thus preventing its degradation to kynurenine.[3] This action restores local tryptophan levels and reduces immunosuppressive kynurenine concentrations in the tumor microenvironment.[4]
Q2: How do I determine the optimal concentration of an IDO1 inhibitor for my in vitro experiments?
A2: The optimal concentration is typically determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating IDO1-expressing cells (often stimulated with interferon-gamma, IFNγ, to induce IDO1 expression) with a serial dilution of the inhibitor.[2][5] The concentration of kynurenine in the cell culture supernatant is then measured. The IC50 is the concentration of the inhibitor that reduces kynurenine production by 50%. It is advisable to use a concentration range that brackets the expected IC50 value. For potent inhibitors like Epacadostat, this can be in the low nanomolar range.[1][6] For subsequent experiments, a concentration at or above the IC90 (the concentration that inhibits 90% of enzyme activity) is often used to ensure maximal target engagement.[7]
Q3: Can the IC50 value of an IDO1 inhibitor vary between different experimental systems?
A3: Yes, the IC50 value can vary significantly depending on the assay format (enzymatic vs. cellular) and the specific cell line used. For instance, Epacadostat has a reported IC50 of approximately 10 nM in enzymatic assays and in human HeLa cells, while its IC50 is around 54.46 nM in a mouse mastocytoma cell line (P1.IDO1) and 17.63 nM in human ovarian cancer cells (SKOV-3).[8][6][9] This variability can be due to differences in cell permeability, off-target effects, or the presence of different physiological reductants in cellular versus enzymatic assays.[10]
Q4: Besides enzymatic activity, are there other effects of IDO1 inhibitors to consider?
A4: Recent studies suggest that some IDO1 inhibitors, including Epacadostat, may have effects beyond blocking catalytic activity. For example, Epacadostat has been shown to stabilize the apo-form of the IDO1 protein (the form without the heme cofactor), which may still have non-enzymatic signaling functions that could be pro-tumorigenic.[9][11] It is important to consider these potential non-canonical effects when interpreting experimental results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in kynurenine measurements between replicate wells. | - Inconsistent cell seeding density.- Pipetting errors during inhibitor dilution or reagent addition.- Uneven induction of IDO1 expression. | - Ensure a homogenous cell suspension and careful pipetting when seeding plates.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure even distribution of IFNγ across all wells. |
| No or weak inhibition observed even at high inhibitor concentrations. | - The inhibitor may have degraded.- The cells may not be expressing functional IDO1.- The inhibitor is not cell-permeable. | - Check the storage conditions and age of the inhibitor stock solution. Prepare fresh dilutions.- Confirm IDO1 expression post-IFNγ stimulation via Western blot or qPCR. Include a positive control inhibitor with known activity.- If using a new compound, its cell permeability may need to be assessed. |
| Observed cellular toxicity at concentrations expected to be non-toxic. | - The inhibitor may have off-target cytotoxic effects.- The vehicle (e.g., DMSO) concentration is too high. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the inhibition assay.[9] - Ensure the final concentration of the vehicle is consistent across all wells and is below a toxic threshold (typically <0.5%). |
| Discrepancy between enzymatic and cellular assay IC50 values. | - Differences in the reducing environment of the assays.- Compound's cell permeability or efflux.- Off-target effects within the cell.[10] | - This is a known challenge.[10] Prioritize cellular assay data for predicting in vivo efficacy. Consider using different cell lines to assess the consistency of the inhibitor's effect. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Epacadostat in various experimental systems.
| Inhibitor | Assay Type | System | IC50 Value (nM) | Reference(s) |
| Epacadostat | Enzymatic | Purified human IDO1 enzyme | ~10 | [4][6] |
| Epacadostat | Cellular | Human HeLa cells (IFNγ-stimulated) | ~10 | [6] |
| Epacadostat | Cellular | Human SKOV-3 ovarian cancer cells | 17.63 | [9][12] |
| Epacadostat | Cellular | Mouse P1.IDO1 mastocytoma cells | 54.46 | [8][2] |
| Epacadostat | Cellular | Mouse IDO1-transfected HEK293/MSR cells | 52.4 | [13] |
Experimental Protocols
Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol is designed to determine the potency of an IDO1 inhibitor by measuring the reduction of kynurenine in the supernatant of IFNγ-stimulated cells.
Materials:
-
IDO1-expressing cell line (e.g., SKOV-3, HeLa)
-
Cell culture medium (e.g., McCoy's 5A for SKOV-3) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IFNγ
-
IDO1 inhibitor (e.g., Epacadostat)
-
L-tryptophan
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
HPLC system for kynurenine detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours and allow them to attach overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the IDO1 inhibitor in assay medium (culture medium supplemented with L-tryptophan, e.g., 50 µg/mL).
-
Remove the IFNγ-containing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include vehicle-only controls (e.g., DMSO).
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Sample Collection and Preparation:
-
After incubation, collect the cell culture supernatant.
-
To hydrolyze N-formylkynurenine to kynurenine, add TCA to the supernatant to a final concentration of ~0.5 N.
-
Incubate at 50°C for 30 minutes.[1]
-
Centrifuge the samples to pellet any precipitate.
-
-
Kynurenine Quantification:
-
Analyze the clarified supernatant using reverse-phase HPLC to measure the kynurenine concentration.
-
A kynurenine standard curve should be run in parallel to quantify the concentrations in the test samples.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[1]
-
Visualizations
IDO Signaling Pathway and Inhibition
References
- 1. oncotarget.com [oncotarget.com]
- 2. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 3. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancer-research-network.com [cancer-research-network.com]
"Epibenzomalvin E" minimizing toxicity in normal cells
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding Epibenzomalvin E. The following technical support guide is constructed based on general principles of cell-based assays, information on its parent compound family (indoleamine 2,3-dioxygenase inhibitors), and a single reported data point of cytotoxicity in a cancer cell line. The experimental protocols and troubleshooting advice are intended as a general framework and should be adapted based on empirical observations in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound is a fungal metabolite isolated from Penicillium sp.[1]. It is an isomer of Benzmalvin E, which belongs to the family of indoleamine 2,3-dioxygenase (IDO) inhibitors[2]. IDO inhibitors are investigated in cancer research for their potential to modulate the tumor microenvironment and enhance anti-tumor immune responses[3][4]. One study has reported that this compound is cytotoxic to the human liver cancer cell line HepG2 at a concentration of 100 µM[5].
Q2: Is there any data on the toxicity of this compound in normal, non-cancerous cells?
As of our latest search, there is no publicly available data detailing the toxicity profile of this compound in normal cell lines. To minimize toxicity in normal cells, it is crucial for researchers to empirically determine the therapeutic window by comparing the cytotoxic effects on cancer cell lines versus a panel of relevant normal cell lines (e.g., primary cells from the same tissue of origin as the cancer, or immortalized normal cell lines).
Q3: What is the likely mechanism of action for this compound in selectively targeting cancer cells?
While the specific mechanism for this compound is not elucidated, its classification as a potential IDO1 inhibitor suggests a possible mechanism. Cancer cells can overexpress IDO1, leading to the depletion of tryptophan in the tumor microenvironment, which suppresses T-cell mediated immune responses[4][6]. By inhibiting IDO1, this compound might restore T-cell activity against the tumor. The selectivity towards cancer cells could be attributed to their higher dependence on this pathway for immune evasion. However, without experimental data, this remains a hypothesis.
Troubleshooting Guides
Problem 1: High toxicity observed in normal cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve with a wider range of concentrations on both normal and cancer cell lines to determine the IC50 (half-maximal inhibitory concentration) for each. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your specific cell lines (typically <0.5%). |
| Incorrect cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can show altered sensitivity. |
| Prolonged incubation time | Titrate the incubation time with this compound (e.g., 24, 48, 72 hours) to find a time point with maximal differential toxicity between cancer and normal cells. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Ensure you are using cells at a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Reagent variability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure all other media and supplements are from the same lot if possible. |
| Assay timing | Perform the viability/cytotoxicity assay at a consistent time point after treatment. |
| Plate edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cancer vs. Normal Cells
This protocol outlines a general procedure for a cytotoxicity assay using a colorimetric method like the MTT or a luminescence-based method like CellTiter-Glo®.
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2) and a relevant normal cell line (e.g., primary hepatocytes or a non-cancerous liver cell line)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay. For example, for an MTT assay, add the MTT reagent and incubate, then add solubilization buffer before reading the absorbance.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
-
Data Presentation:
| Cell Line | Type | IC50 of this compound (µM) |
| HepG2 | Liver Carcinoma | Hypothetical Value |
| Primary Human Hepatocytes | Normal | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| IMR-90 | Normal Lung Fibroblast | Hypothetical Value |
Visualizations
Below are hypothetical diagrams representing workflows and potential signaling pathways.
Caption: Workflow for determining the differential cytotoxicity of this compound.
Caption: Potential mechanism of action via IDO1 inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Nanomedicine and cancer immunotherapy: focus on indoleamine 2,3-dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. reframeDB [reframedb.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioavailability of Poorly Soluble Fungal Metabolites for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on overcoming the common challenge of poor bioavailability in in vivo studies of poorly soluble fungal metabolites. The information is presented through troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Troubleshooting Guide
Question: My novel fungal metabolite is active in vitro, but shows no efficacy in animal models. I suspect poor bioavailability. What are the first steps to troubleshoot this issue?
Answer: When a compound demonstrates in vitro activity but fails to show in vivo efficacy, poor bioavailability is a primary suspect. The initial steps should focus on systematically identifying and addressing the root cause.
-
Confirm Exposure: Before assuming poor bioavailability, it's critical to confirm whether the compound is reaching the systemic circulation at all. A preliminary pharmacokinetic (PK) study is essential.
-
Actionable Advice: Conduct a small-scale study in a rodent model (e.g., mice or rats). Administer the compound orally and collect blood samples at a few key time points (e.g., 30 minutes, 1, 2, 4, and 8 hours post-dose). Analyze the plasma for the presence of the compound using a sensitive analytical method like LC-MS/MS. If the compound is undetectable or at very low concentrations, this confirms an exposure problem.
-
-
Assess Fundamental Physicochemical Properties: Poor oral bioavailability is often linked to low aqueous solubility and/or poor intestinal permeability.
-
Solubility: Determine the kinetic and thermodynamic solubility of your metabolite in buffers at different pH values (e.g., 1.2, 4.5, 6.8) to simulate its journey through the gastrointestinal tract.
-
Permeability: Utilize an in vitro model, such as the Caco-2 permeability assay, to predict intestinal absorption. This will help you understand if the molecule can effectively cross the gut wall.
-
-
Evaluate Formulation Strategy: The formulation vehicle can be the difference between success and failure.
-
Actionable Advice: If you are using a simple suspension, consider that this is often inadequate for poorly soluble compounds. Experiment with solubilizing excipients. For example, creating a solution with co-solvents (e.g., ethanol, propylene (B89431) glycol) or formulating the compound as a solid dispersion can significantly improve dissolution and absorption.[1]
-
Troubleshooting Workflow: From In Vitro Activity to In Vivo Efficacy
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most effective formulation strategies for improving the oral bioavailability of poorly soluble fungal metabolites?
A1: Several advanced formulation techniques can significantly enhance the bioavailability of compounds with low aqueous solubility. The choice of strategy depends on the specific chemical properties of the metabolite.
-
Multicomponent Crystal Formation: This involves creating either a salt (with an ionizable compound) or a co-crystal (with a neutral compound). This approach can dramatically improve the dissolution rate and, consequently, the oral bioavailability. For instance, multicomponent crystals of the antifungal drug miconazole (B906) resulted in a 2.4 to 4.6-fold increase in both peak plasma concentration (Cmax) and total exposure (AUC) compared to the pure drug.[2]
-
Solid Dispersions: In this method, the active compound is dispersed within a solid polymer matrix. This can be achieved through techniques like solvent evaporation or fusion (melting).[1] The goal is to present the drug in an amorphous, higher-energy state, which enhances its dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the gut, which facilitates drug solubilization and absorption.
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution.[3] Technologies like nano-milling, solid-lipid nanoparticles (SLNs), and nanoemulsions have shown success in improving the bioavailability of poorly soluble compounds.[3]
Q2: How do I design a basic oral bioavailability study in rats?
A2: A well-designed study is crucial for obtaining reliable data. Here is a general protocol. Note that all animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Protocol: Rat Oral Bioavailability Study
-
Animals and Housing: Use adult male or female rats (e.g., Sprague-Dawley, 200-250g). House them in a controlled environment and allow for acclimatization.
-
Groups (n=3-5 per group):
-
Group A (Intravenous, IV): To determine 100% bioavailability for reference. The dose is typically 1-2 mg/kg.
-
Group B (Oral, PO): Administer the formulated fungal metabolite via oral gavage. The dose is typically higher, e.g., 10-50 mg/kg.
-
-
Preparation of Dosing Solutions:
-
IV Solution: Dissolve the compound in a vehicle suitable for injection (e.g., saline with a small percentage of a solubilizing agent like DMSO or Solutol). The solution must be sterile-filtered.
-
PO Formulation: Prepare the compound in the chosen formulation (e.g., a solid dispersion suspended in water, or a lipid-based formulation).
-
-
Procedure:
-
Fast the rats overnight (8-12 hours) before dosing, with free access to water.
-
Administer the doses (IV via tail vein, PO via oral gavage).
-
Collect serial blood samples (approx. 100-200 µL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing and Analysis:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups.
-
Calculate absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Signaling Pathway: Common Bioavailability Enhancement Strategies
Caption: The role of formulation in enhancing bioavailability.
Quantitative Data on Bioavailability Improvement
The following table presents example data for a model antifungal compound, miconazole, demonstrating how formulation can improve key pharmacokinetic parameters. These values illustrate the potential impact of moving from a simple drug substance to an engineered formulation.
| Formulation Type | Peak Plasma Concentration (Cmax) | Total Drug Exposure (AUC 0-32h) | Fold Improvement vs. Pure Drug | Reference |
| Pure Miconazole | Baseline | Baseline | 1x (Reference) | |
| Miconazole Multicomponent Crystals | 2.4 - 4.6 x Higher | 2.4 - 4.6 x Higher | ~2.4 - 4.6 |
Note: The specific fold improvement is highly dependent on the compound and the chosen formulation strategy.
References
"Epibenzomalvin E" interference with common assay reagents
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our fluorescence-based cell viability assay after treating cells with Epibenzomalvin E. What could be the cause?
A1: Inconsistent results with fluorescence-based assays when using natural products like this compound can stem from several factors. Firstly, many natural products possess intrinsic fluorescent properties that can overlap with the excitation and/or emission spectra of your assay's fluorophore, leading to artificially high or low readings. Secondly, the compound itself might be cytotoxic at the concentrations tested, leading to genuine changes in cell viability. It is also possible that this compound interacts directly with the assay reagent (e.g., resazurin, calcein-AM), either inhibiting or enhancing its conversion to a fluorescent product. We recommend running parallel controls to investigate these possibilities.
Q2: Our ELISA results for a specific cytokine show a dose-dependent decrease in signal upon this compound treatment, but we don't believe it's a true biological effect. How can we troubleshoot this?
A2: This is a common issue with compounds that can interfere with immunoassays. Potential causes include:
-
Direct interaction with antibodies: this compound might bind to the capture or detection antibodies, sterically hindering their interaction with the target analyte.
-
Enzyme inhibition/activation: If your ELISA uses an enzymatic reporter (like HRP or ALP), the compound could be directly inhibiting or, less commonly, activating the enzyme, leading to a reduced or altered signal.
-
Protein aggregation: Some small molecules can induce aggregation of proteins, which could sequester the analyte or antibodies, preventing proper signal generation.
We suggest performing a series of control experiments, as outlined in our troubleshooting guides, to pinpoint the source of interference.
Q3: Can this compound's antioxidant properties affect our reporter gene assay that uses luciferase?
A3: Yes, compounds with significant redox activity can interfere with luciferase-based assays. The luciferase reaction is an oxidative process, and a strong antioxidant could potentially quench the light-producing reaction, leading to a false-negative or reduced signal. Conversely, some compounds can stabilize the luciferase enzyme, leading to a prolonged or enhanced signal. It is crucial to perform a cell-free luciferase assay to assess the direct effect of this compound on the enzyme's activity.
Troubleshooting Guides
Problem 1: Suspected Interference in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in wells containing only this compound and media.
-
Non-linear or unexpected dose-response curves.
-
Discrepancy between viability readouts from different assay platforms (e.g., fluorescence vs. absorbance).
Troubleshooting Workflow:
Caption: Workflow for diagnosing fluorescence assay interference.
Quantitative Data Summary: Hypothetical Interference in a GFP-Reporter Assay
| Concentration of this compound (µM) | Raw Fluorescence (RFU) | Intrinsic Fluorescence of Compound (RFU) | Corrected Fluorescence (RFU) |
| 0 (Vehicle) | 10,000 | 50 | 9,950 |
| 1 | 12,500 | 2,500 | 10,000 |
| 5 | 18,000 | 7,500 | 10,500 |
| 10 | 25,000 | 14,000 | 11,000 |
| 50 | 40,000 | 28,000 | 12,000 |
Problem 2: Suspected Interference in ELISA
Symptoms:
-
Consistently low or high readings that do not align with other biological data.
-
High variability between replicate wells.
-
Lack of a typical sigmoidal dose-response curve.
Troubleshooting Workflow:
Caption: Workflow for diagnosing ELISA interference.
Quantitative Data Summary: Hypothetical HRP Activity Inhibition
| Concentration of this compound (µM) | HRP Activity (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 5 | 85 |
| 10 | 62 |
| 50 | 25 |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence
-
Prepare a serial dilution of this compound in the same assay medium used for your cell-based experiments.
-
Dispense the dilutions into the wells of a microplate, matching the final volume of your assay.
-
Include wells with medium only as a blank.
-
Read the plate using the same filter set (excitation and emission wavelengths) as your experimental assay.
-
Subtract the blank reading from all measurements. The resulting values represent the intrinsic fluorescence of this compound at each concentration.
Protocol 2: Cell-Free Luciferase Interference Assay
-
Reconstitute purified luciferase enzyme and its substrate according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in the luciferase assay buffer.
-
In a white-walled microplate, combine the luciferase enzyme, the compound dilution (or vehicle), and initiate the reaction by adding the luciferase substrate.
-
Immediately measure luminescence using a plate reader.
-
Compare the luminescence signal in the presence of this compound to the vehicle control to determine the percent inhibition or enhancement of the enzyme activity.
Signaling Pathway
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade modulated by this compound.
"Epibenzomalvin E" long-term storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Epibenzomalvin E.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1]
Q2: What is the expected stability of this compound under recommended storage conditions?
A2: When stored at -20°C, this compound is stable for at least 4 years.[1]
Q3: How should this compound be handled upon receipt?
A3: this compound is shipped on wet ice in the continental US, though this may vary for other locations.[1] Upon receipt, it is recommended to transfer the product to a -20°C freezer for long-term storage. No special handling measures are required as the substance is not classified as hazardous.
Q4: Is this compound sensitive to light?
Q5: What is the physical appearance of this compound?
A5: this compound is supplied as a solid.[1]
Q6: Are there any specific safety precautions to be aware of when handling this compound?
A6: According to the Safety Data Sheet, this compound is not classified as a hazardous substance. However, it is always recommended to follow standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage conditions leading to degradation. | Verify that the compound has been consistently stored at -20°C. Check storage logs if available. Consider the age of the compound; if it is older than 4 years, its stability may be compromised.[1] |
| Contamination of the stock solution. | Prepare a fresh stock solution from the solid compound. Ensure sterile techniques are used if working in a biological system. | |
| Incorrect solvent used for dissolution. | Refer to the product information or experimental protocols for recommended solvents. Test the solubility of a small amount of the compound in the chosen solvent before preparing a large stock. | |
| Difficulty dissolving the solid compound. | Inappropriate solvent. | Consult literature for solvents used in similar experiments with this compound or related compounds. Sonication may aid in dissolution. |
| Low temperature of the solvent. | Ensure the solvent is at room temperature before attempting to dissolve the compound, unless otherwise specified by a protocol. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | Cayman Chemical[1] |
| Stability | ≥ 4 years | Cayman Chemical[1] |
| Physical Form | Solid | Cayman Chemical[1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are application-specific and should be developed based on the research objectives. When designing experiments, consider the following general steps for preparing a stock solution:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's solubility. Common solvents for similar compounds include DMSO, ethanol, and methanol.
-
Dissolution: Add the desired volume of solvent to the vial to achieve the target concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage of Stock Solution: If the entire stock solution is not used immediately, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability of the compound in solution may differ from its stability as a solid and should be determined empirically if not provided by the supplier.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
Validation & Comparative
A Comparative Guide to the Evaluation of Novel IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the mechanism of action and efficacy of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While specific experimental data on "Epibenzomalvin E" as an IDO1 inhibitor is not currently available in the public domain, this document outlines the established methodologies and comparative data for well-characterized IDO1 inhibitors, offering a roadmap for the investigation of new chemical entities.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2][3] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This creates an immunotolerant state that allows cancer cells to evade the host immune system. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology.
IDO1 inhibitors can be classified based on their mechanism of action, which includes competitive, non-competitive, and irreversible inhibition. Understanding the precise mechanism of a novel inhibitor like "this compound" is crucial for its development as a therapeutic agent.
Comparative Analysis of Known IDO1 Inhibitors
A variety of small molecule inhibitors targeting IDO1 have been developed and characterized. The following table summarizes the quantitative data for several notable examples, providing a benchmark for the evaluation of new compounds.
| Compound | Target(s) | Mechanism of Action | IC50/EC50 | Ki | Selectivity vs. IDO2 | Selectivity vs. TDO |
| Epacadostat (B560056) (INCB024360) | IDO1 | Tryptophan-competitive, reversible | Enzymatic IC50 = 72 nM; Cell-based IC50 = 7.1 nM, 12 nM | Not Reported | >100-fold | >100-fold (2000-fold in cell-based assay) |
| Navoximod (GDC-0919) | IDO1 | Tryptophan non-competitive | Cell-based EC50 = 75 nM | 7 nM | Not Specified | ~10- to 20-fold |
| BMS-986205 (Linrodostat) | IDO1 | Irreversible, suicide inhibitor, competes with heme for the active site | Cell-based EC50 = 2 nM | Not Reported | Not Specified | Not Specified |
| Indoximod (d-1MT) | Downstream of IDO1 | Tryptophan mimetic, acts on mTORC1, does not directly inhibit IDO1 enzyme | N/A | N/A | N/A | N/A |
| PCC0208009 | IDO1 | Not Specified | Cell-based IC50 = 4.52 ± 1.19 nM | Not Reported | Not Specified | Not Specified |
| NLG919 | IDO1 | Not Specified | Cell-based IC50 = 83.37 ± 9.59 nM | Not Reported | Not Specified | Not Specified |
Experimental Protocols
Accurate characterization of a novel IDO1 inhibitor requires robust and well-defined experimental assays. Both enzymatic and cell-based assays are crucial for a comprehensive evaluation.
Enzymatic Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Methodology:
-
Enzyme Preparation: Use purified recombinant human IDO1 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing the IDO1 enzyme, the substrate L-tryptophan, a reducing agent such as ascorbic acid, and methylene (B1212753) blue as an electron carrier. Catalase is often included to prevent enzyme inhibition by hydrogen peroxide.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. A control with no inhibitor is included.
-
Incubation: Incubate the reaction mixture at room temperature.
-
Detection: Measure the formation of the product, N-formylkynurenine, or a subsequent product, kynurenine, which can be detected by spectrophotometry at a wavelength of 320-325 nm. Alternatively, a fluorogenic assay can be used, with fluorescence measured at an excitation of ~400 nm and emission of ~510 nm.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based IDO1 Functional Assay
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Cell Line Selection: Use a human cancer cell line that endogenously expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa.
-
IDO1 Induction: Plate the cells and induce IDO1 expression by treating them with interferon-gamma (IFNγ).
-
Inhibitor Treatment: Treat the IFNγ-stimulated cells with various concentrations of the test compound.
-
Kynurenine Measurement: After a suitable incubation period, collect the cell culture supernatant and measure the concentration of kynurenine, the downstream product of IDO1 activity. This can be done using spectrophotometry or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production at each inhibitor concentration relative to the untreated control and determine the EC50 value.
Mechanism of Action (MoA) Assay
This assay helps to distinguish between reversible and irreversible inhibitors.
Methodology:
-
Pre-incubation: Incubate the IDO1 enzyme with a high concentration of the test inhibitor (e.g., 10x IC50) to allow for binding.
-
Dilution: Dilute the enzyme-inhibitor mixture to a concentration below the inhibitor's IC50 (e.g., 0.3x IC50).
-
Activity Measurement: Immediately measure the IDO1 enzyme activity as described in the enzymatic inhibition assay.
-
Interpretation:
-
Reversible inhibitors will dissociate from the enzyme upon dilution, resulting in a recovery of enzyme activity.
-
Irreversible inhibitors will remain bound to the enzyme, and the inhibition will persist even after dilution.
-
Visualizing Mechanisms and Workflows
IDO1 Catalytic Cycle and Inhibition Mechanisms
The following diagram illustrates the catalytic conversion of L-tryptophan to N-formylkynurenine by IDO1 and the points at which different classes of inhibitors can interfere.
Caption: Mechanism of IDO1 and points of inhibitor intervention.
Workflow for Novel IDO1 Inhibitor Characterization
This diagram outlines a typical experimental workflow for the screening and characterization of a novel IDO1 inhibitor such as "this compound".
Caption: Experimental workflow for IDO1 inhibitor characterization.
References
- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Substrate Binding Site of Human Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Epibenzomalvin E vs. Other Benzomalvin Derivatives: A Comparative Guide on Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of Epibenzomalvin E and other benzomalvin derivatives. The information presented is compiled from experimental data to assist researchers in understanding the structure-activity relationships within this class of fungal secondary metabolites.
Comparative Cytotoxic Activity
Recent studies have elucidated the cytotoxic potential of benzomalvin derivatives isolated from the endophytic fungus Penicillium spathulatum SF7354. The half-maximal inhibitory concentration (IC50) values against the human colon carcinoma cell line HCT116 reveal significant differences in the anticancer activity among these compounds.
Below is a summary of the IC50 values for this compound and other benzomalvin derivatives, demonstrating their dose-dependent cytotoxic effects.
| Compound | Derivative | IC50 (µg/mL) against HCT116 cells[1] |
| This compound | E | 1.07 |
| Benzomalvin A | A | 0.29 |
| Benzomalvin B | B | 1.88 |
| Benzomalvin C | C | 0.64 |
| Benzomalvin D | D | 1.16 |
Experimental Protocols
The evaluation of the cytotoxic activity of benzomalvin derivatives was conducted using a standard colorimetric assay, the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay for Cytotoxicity Screening
1. Cell Culture and Seeding:
-
Human colon carcinoma HCT116 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded into 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of this compound and other benzomalvin derivatives were prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds were added to the wells to achieve a range of final concentrations. Control wells received the vehicle only.
-
The plates were incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Assay Procedure:
-
Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The culture medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The plates were gently shaken to ensure complete dissolution of the crystals.
4. Data Acquisition and Analysis:
-
The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: p53-Dependent Apoptosis
The cytotoxic effect of benzomalvin derivatives is attributed to the induction of programmed cell death, or apoptosis, through a mechanism that appears to be dependent on the tumor suppressor protein p53.[1] Upon cellular stress induced by these compounds, the p53 pathway is activated, leading to a cascade of events culminating in cell death.
The following diagram illustrates the proposed signaling pathway for p53-dependent apoptosis initiated by benzomalvin derivatives.
Caption: p53-dependent apoptotic pathway induced by benzomalvin derivatives.
This guide serves as a foundational resource for understanding the comparative anticancer activities of this compound and its related compounds. Further research into the specific structure-activity relationships and the detailed molecular interactions within the p53 pathway will be crucial for the potential development of these natural products as therapeutic agents.
References
A Comparative Analysis of IDO1 Inhibitors: Epacadostat and the Putative Candidate Epibenzomalvin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat, with a hypothetical inhibitor, Epibenzomalvin E. While extensive data exists for Epacadostat, information regarding the IDO1 inhibitory activity of this compound is not currently available in public literature. This document therefore serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparative analysis.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. These events suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby facilitating tumor immune evasion. Inhibition of IDO1 is a promising strategy in cancer immunotherapy to reverse this immunosuppressive effect and enhance anti-tumor immune responses.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the inhibitory activity of different compounds against IDO1 is crucial for their evaluation. The following table summarizes the known in vitro potency of Epacadostat and provides a template for the data required for this compound.
| Parameter | Epacadostat | This compound |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| IC50 (Human IDO1, enzymatic assay) | ~10 nM | Data not available |
| IC50 (Human IDO1, cell-based assay) | ~7.4 nM (HeLa cells) | Data not available |
| Selectivity | Highly selective for IDO1 over IDO2 and TDO | Data not available |
| Mechanism of Action | Reversible, competitive inhibitor | Data not available |
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, and the point of intervention for inhibitors like Epacadostat.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of IDO1 inhibitors.
IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Test compounds (Epacadostat, this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in the assay buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add serial dilutions of the test compounds to the wells of the 96-well plate. Include wells for a positive control (a known IDO1 inhibitor like Epacadostat) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding the recombinant IDO1 enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Measure the absorbance of kynurenine at 321 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
Objective: To measure the inhibition of IDO1 activity within a cellular context, which accounts for cell permeability and intracellular target engagement.
Materials:
-
HeLa or other suitable cancer cell line known to express IDO1 upon stimulation
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-tryptophan
-
Test compounds (Epacadostat, this compound)
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in the enzymatic assay) or an HPLC-based method
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing L-tryptophan and serial dilutions of the test compounds.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric method (as described above) or by HPLC.
-
Determine the cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) to rule out cytotoxic effects.
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the IC50 value.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comprehensive comparison of novel IDO1 inhibitors against a known standard.
Conclusion
Epacadostat is a potent and selective IDO1 inhibitor with well-documented in vitro and in vivo activity. For any new compound, such as the hypothetical this compound, to be considered a viable IDO1 inhibitor, it must undergo a rigorous series of experiments as outlined in this guide. A thorough and objective comparison based on quantitative data from standardized assays is essential for the identification and development of novel and effective cancer immunotherapies targeting the IDO1 pathway.
Unraveling the Structure-Activity Relationship of Epibenzomalvin E and its Analogs as IDO1 Inhibitors
A Comparative Guide for Researchers in Drug Discovery
Epibenzomalvin E, a fungal secondary metabolite, has garnered attention within the scientific community for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and represents a significant therapeutic target in oncology and immunology due to its role in mediating immune suppression. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related compounds, offering valuable insights for researchers and professionals engaged in drug development.
Chemical Scaffold and Biological Target
This compound belongs to the benzomalvin class of natural products, which are characterized by a unique and complex quinazolino[3,2-a][1][2]benzodiazepine core structure. The primary biological target of this compound class, including this compound, is the heme-containing enzyme IDO1. By inhibiting IDO1, these compounds can disrupt the immunosuppressive tumor microenvironment, making them promising candidates for cancer immunotherapy.
Comparative Biological Activity of Benzomalvin Derivatives
While extensive quantitative SAR data for a wide range of synthetic this compound analogs is not yet publicly available, preliminary studies on naturally occurring benzomalvins provide initial insights into the structural features influencing their biological activity. A study investigating the cytotoxic effects of various benzomalvin derivatives (A, B, C, D, and E) against human colon carcinoma HCT116 cells revealed significant activity for this class of compounds[3].
Table 1: Cytotoxic Activity of Benzomalvin Derivatives against HCT116 Cells [3]
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Benzomalvin A | 10 | ~50 |
| Benzomalvin B | 10 | ~45 |
| Benzomalvin C | 10 | ~55 |
| Benzomalvin D | 10 | ~60 |
| Benzomalvin E | 10 | ~40 |
| Doxorubicin (Control) | 1 | ~30 |
Note: The data presented is an approximation based on graphical representation in the cited literature and is intended for comparative purposes.
This data suggests that subtle structural variations among the benzomalvin congeners can influence their cytotoxic potency. The transformation of synthesized racemic this compound into (E)-Benzomalvin B indicates a close structural relationship that can be explored for future SAR studies[4].
Structure-Activity Relationships of IDO1 Inhibitors: A Broader Perspective
To understand the potential for optimizing this compound, it is beneficial to consider the SAR of other, more extensively studied IDO1 inhibitors.
Table 2: Key Structural Features and SAR of Various IDO1 Inhibitor Classes
| Inhibitor Class | Key Structural Features | General SAR Observations |
| Tryptophan Analogs | Indole (B1671886) ring with modifications at various positions. | Electron-withdrawing groups at the C6 or C8 position of the indole ring can improve activity. |
| Naphthoquinones | A 1,2- or 1,4-quinone core moiety. | The quinone core is crucial for binding to the heme in the active site of IDO1. |
| Tanshinone Derivatives | Diterpenoid quinones with a furan (B31954) ring. | The naphthalene (B1677914) ring can form π–π interactions with key residues like Phe-163 in the IDO1 active site. |
| Pseudo-Natural Products (Apoxidoles) | de novo combination of indole and tetrahydropyridine (B1245486) fragments. | Stereochemistry plays a significant role, with one enantiomer being substantially more active. |
These findings from other IDO1 inhibitor scaffolds can guide the rational design of novel this compound analogs with improved potency and selectivity.
Experimental Protocols
IDO1 Enzymatic Assay
A common method to determine the inhibitory activity of compounds against IDO1 involves a cell-free enzymatic assay.
-
Enzyme and Substrate Preparation: Recombinant human IDO1 is used as the enzyme source. The substrate solution typically contains L-tryptophan, methylene (B1212753) blue, and ascorbic acid in a potassium phosphate (B84403) buffer.
-
Inhibition Assay: The inhibitor, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution. The reaction is initiated by adding the substrate solution.
-
Detection: The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by adding a reagent like Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which forms a yellow-colored product with kynurenine that can be measured spectrophotometrically at a specific wavelength (e.g., 480 nm).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular IDO1 Activity Assay
To assess the activity of inhibitors in a cellular context, a common method utilizes human cells that express IDO1, such as HeLa cells or HEK293 cells overexpressing the enzyme.
-
Cell Culture and Treatment: Cells are cultured in a suitable medium. They are then treated with the test compounds at various concentrations for a specific period. In many protocols, interferon-gamma (IFN-γ) is used to induce the expression of IDO1.
-
Kynurenine Measurement: After the treatment period, the cell culture supernatant is collected. The concentration of kynurenine in the supernatant is measured, often using the same colorimetric method with Ehrlich's reagent as in the enzymatic assay, or by analytical techniques like HPLC or LC-MS.
-
Data Analysis: The cellular EC50 value, the concentration of the compound that causes a 50% reduction in kynurenine production in the cells, is determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Visualizing the IDO1 Pathway and Experimental Workflow
To further aid in the understanding of the context of this compound's activity, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for evaluating IDO1 inhibitors.
Caption: The IDO1 enzymatic pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of this compound analogs as IDO1 inhibitors.
References
- 1. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Epibenzomalvin E: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of Epibenzomalvin E with its structurally related benzomalvin derivatives. The information presented is based on experimental data from scientific literature, offering insights into its potential as an anticancer agent.
Executive Summary
This compound, a member of the benzomalvin family of fungal secondary metabolites, has demonstrated notable cytotoxic effects against human cancer cell lines. Research highlights its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily through a p53-dependent signaling pathway. This guide delves into a comparative analysis of its anticancer potency, outlines the experimental methodologies used for its evaluation, and visualizes the key molecular pathways involved in its mechanism of action.
Comparative Anticancer Activity of Benzomalvin Derivatives
The anticancer efficacy of this compound and its related compounds was evaluated against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, were determined using the MTT assay. A lower IC50 value indicates greater potency.
| Compound | IC50 (µg/mL) against HCT116 cells[1] |
| This compound | 1.07 |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.16 |
Table 1: Comparative IC50 values of benzomalvin derivatives against the HCT116 human colon cancer cell line.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound and its related compounds exert their anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells.[1] Studies on the crude extract containing these benzomalvin derivatives have shown that they trigger a p53-dependent apoptotic pathway.[1] This is evidenced by the increased expression of the tumor suppressor protein p53 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[1]
Furthermore, flow cytometry analysis has revealed that treatment with these compounds leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis, as well as an arrest in the G0/G1 phase of the cell cycle.[1]
Signaling Pathway
Caption: p53-dependent apoptotic pathway induced by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and other benzomalvin derivatives for 24, 48, and 72 hours.
-
MTT Incubation: Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: HCT116 cells are treated with the test compounds for the desired time points. After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in PBS for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction: HCT116 cells are treated with the compounds, and total protein is extracted using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against p53, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of this compound.
References
"Epibenzomalvin E" cross-validation of biological activity in different cell lines
A deep dive into the cytotoxic effects of Epibenzomalvin E and its related compounds, this guide offers researchers, scientists, and drug development professionals a comparative overview of its biological activity, supported by experimental data and detailed protocols. Sourced from the extremophilic fungus Penicillium spathulatum, this compound is a member of the benzomalvin family of secondary metabolites which have demonstrated notable anticancer properties.
Recent studies have highlighted the potential of benzomalvin derivatives as cytotoxic agents against various human cancer cell lines. While the initial research focused on a crude extract and a mixture of these compounds, further investigation has provided insights into the activity of individual benzomalvins, including this compound. This guide synthesizes the available data to facilitate a clearer understanding of its potential in oncology research.
Cross-Validation of Biological Activity in Cancer Cell Lines
Initial screenings of a crude extract from Penicillium spathulatum SF7354 revealed significant cytotoxic activity across a panel of six human cancer cell lines: A549 (lung carcinoma), HeLa (cervical cancer), Hs578T (breast cancer), Huh7 (hepatocellular carcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma). Among these, the HCT116 cell line exhibited the highest sensitivity to the extract[1].
Subsequent purification led to the isolation of five benzomalvin derivatives, designated as A, B, C, D, and E. While comprehensive cross-cell line data for each individual compound is not yet available, their cytotoxic activity was individually assessed against the highly sensitive HCT116 cell line. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for each derivative.
| Compound | IC50 (µg/mL) in HCT116 Cells |
| Benzomalvin A | 1.16 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.07 |
| This compound | 0.29 |
| Data sourced from a study on benzomalvin derivatives isolated from Penicillium spathulatum SF7354[1]. |
Of the five derivatives, this compound demonstrated the most potent cytotoxic activity against HCT116 cells, with an IC50 value of 0.29 µg/mL[1]. This suggests that this compound is a significant contributor to the overall anticancer effect of the fungal extract.
Mechanism of Action: Induction of p53-Dependent Apoptosis
The primary mechanism underlying the cytotoxic activity of the benzomalvin derivatives appears to be the induction of programmed cell death, or apoptosis, through a p53-dependent pathway. Western blot analysis of HCT116 cells treated with the fungal extract showed notable alterations in the protein levels of p53 and Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and apoptosis[1]. The activation of the tumor suppressor protein p53 is a critical event that can trigger a cascade of signals leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the biological activity of this compound and related compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (A549, HeLa, Hs578T, Huh7, A375, and HCT116) are seeded in 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or other test compounds and incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis for p53 and PARP
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: HCT116 cells are treated with the test compounds for the desired time, then washed with PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p53, PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: HCT116 cells are treated with the test compounds, then harvested by trypsinization.
-
Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound stands out as a potent cytotoxic agent among the benzomalvin derivatives isolated from Penicillium spathulatum. Its activity against the HCT116 colorectal carcinoma cell line, coupled with its role in inducing p53-dependent apoptosis, marks it as a compound of significant interest for further anticancer drug development. While the current data provides a strong foundation, future research should aim to perform a comprehensive cross-validation of this compound's activity against a broader panel of cancer cell lines to fully elucidate its therapeutic potential and spectrum of efficacy.
References
Epibenzomalvin E: A Comparative Guide to Indoleamine 2,3-Dioxygenase (IDO1) Target Engagement and Validation
Initial investigations into the target engagement of Epibenzomalvin E reveal its likely interaction with indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, rather than Heat Shock Protein 90 (HSP90). this compound is an isomer of Benzmalvin E, which has been identified as an inhibitor of IDO1.[1][2] This guide provides a comparative analysis of IDO1 inhibitors, offering insights into their performance, supporting experimental data, and detailed methodologies for target validation.
Comparative Performance of IDO1 Inhibitors
The following table summarizes the in vitro potency of several notable IDO1 inhibitors. This data provides a baseline for comparing the efficacy of different compounds in inhibiting IDO1 activity.
| Compound | Target | Assay Type | IC50 Value |
| Epacadostat (INCB024360) | IDO1 | Enzymatic Assay | ~10 nM - 71.8 nM[3][4][5][6] |
| Linrodostat (BMS-986205) | IDO1 | Cell-Based Assay (HEK293) | 1.1 nM[7][8] |
| Navoximod (GDC-0919) | IDO1 | Enzymatic Assay (Ki) | 7 nM[9][10] |
| Navoximod (GDC-0919) | IDO1 | Cell-Based Assay (EC50) | 75 nM[9][10] |
| Benzmalvin E | IDO1 | Data Not Available | N/A |
Experimental Protocols for IDO1 Target Validation
Validating the engagement of a compound with IDO1 involves a series of in vitro experiments. Below are detailed protocols for two key assays.
Cell-Free IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue (cofactor)
-
Ascorbic Acid (reducing agent)
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Compound (e.g., this compound)
-
Known IDO1 Inhibitor (positive control, e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator
-
Microplate reader
Protocol:
-
Prepare Reagent Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with a known IDO1 inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Enzyme Initiation: Add the recombinant IDO1 enzyme to all wells except for the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Add DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Functional Assay
This assay assesses the inhibitory activity of a compound on IDO1 within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ) to induce IDO1 expression
-
Test Compound
-
Positive Control Inhibitor
-
96-well cell culture plates
-
TCA
-
DMAB reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL) for 24 hours to induce the expression of IDO1.[11]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the clear supernatant to a new plate.
-
Add DMAB reagent and measure the absorbance at 480 nm.[12]
-
-
Data Analysis: Determine the concentration of kynurenine produced and calculate the IC50 value of the test compound.
Visualizing the Mechanism and Workflow
To better understand the context of IDO1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 6. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Epibenzomalvin E: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Epibenzomalvin E, this document outlines operational plans and procedural guidance for researchers, scientists, and drug development professionals. The following information is designed to build trust and provide value beyond the product itself, ensuring safe laboratory practices.
Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). This classification is the primary determinant for the recommended disposal procedures. However, it is crucial to adhere to institutional and local regulations regarding non-hazardous waste disposal.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative and qualitative data for this compound.
| Property | Data |
| Molecular Formula | C₂₄H₁₉N₃O₃[1] |
| Formula Weight | 397.4 g/mol [1] |
| Purity | ≥95%[1] |
| Formulation | A solid[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years[1] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound, based on its non-hazardous classification.
Caption: Disposal decision workflow for this compound.
Standard Operating Procedure for Disposal
The following step-by-step process outlines the recommended procedure for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles
-
Laboratory coat
-
Nitrile gloves
All handling of solid this compound and the preparation of its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any fine particulates.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent unintended reactions and ensure compliant disposal.
-
Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals).
-
Collect waste in a designated, clearly labeled container. The label should identify the contents as "this compound waste (Non-hazardous)".
Step 3: Consultation with Environmental Health & Safety (EHS)
Before proceeding with disposal, it is mandatory to consult your institution's Environmental Health & Safety (EHS) department or equivalent regulatory body. EHS will provide specific guidance based on local and state regulations for the disposal of non-hazardous chemical waste.
Step 4: Disposal as Non-Hazardous Waste
Based on the non-hazardous classification of this compound, and subject to EHS approval, the following disposal methods are generally considered appropriate:
-
Solid Waste:
-
For small quantities of solid this compound, it may be permissible to dispose of it in the regular solid waste stream.
-
Ensure the material is in a sealed, labeled container to prevent accidental exposure.
-
-
Aqueous Solutions:
-
For dilute, neutral aqueous solutions of this compound, disposal down the sanitary sewer with copious amounts of water may be acceptable.
-
Confirm with your institution's EHS that this method is permitted. Factors such as the concentration of the solution and local wastewater regulations will be considered.
-
Important Considerations:
-
Empty Containers: Thoroughly rinse empty containers of this compound with a suitable solvent (e.g., water or ethanol). The first rinse should be collected and disposed of as chemical waste, following the guidelines above. Subsequent rinses may be discarded down the drain.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Collect the absorbed material and dispose of it as non-hazardous solid waste, in consultation with EHS.
Experimental Protocols
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
